(S)-piperazine-2-carboxamide
(S)-piperazine-2-carboxamide
(S)-piperazine-2-carboxamide is a piperazine-2-carboxamide having (S)-configuration. It is a conjugate base of a (S)-piperazin-4-ium-2-carboxamide(1+). It is an enantiomer of a (R)-piperazine-2-carboxamide.
Brand Name:
Vulcanchem
CAS No.:
159572-93-7
VCID:
VC20923308
InChI:
InChI=1S/C5H11N3O/c6-5(9)4-3-7-1-2-8-4/h4,7-8H,1-3H2,(H2,6,9)/t4-/m0/s1
SMILES:
C1CNC(CN1)C(=O)N
Molecular Formula:
C5H11N3O
Molecular Weight:
129.16 g/mol
(S)-piperazine-2-carboxamide
CAS No.: 159572-93-7
Cat. No.: VC20923308
Molecular Formula: C5H11N3O
Molecular Weight: 129.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | (S)-piperazine-2-carboxamide is a piperazine-2-carboxamide having (S)-configuration. It is a conjugate base of a (S)-piperazin-4-ium-2-carboxamide(1+). It is an enantiomer of a (R)-piperazine-2-carboxamide. |
|---|---|
| CAS No. | 159572-93-7 |
| Molecular Formula | C5H11N3O |
| Molecular Weight | 129.16 g/mol |
| IUPAC Name | (2S)-piperazine-2-carboxamide |
| Standard InChI | InChI=1S/C5H11N3O/c6-5(9)4-3-7-1-2-8-4/h4,7-8H,1-3H2,(H2,6,9)/t4-/m0/s1 |
| Standard InChI Key | BRYCUMKDWMEGMK-BYPYZUCNSA-N |
| Isomeric SMILES | C1CN[C@@H](CN1)C(=O)N |
| SMILES | C1CNC(CN1)C(=O)N |
| Canonical SMILES | C1CNC(CN1)C(=O)N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator